(2-Sec-butoxyphenyl)amine
Overview
Description
Scientific Research Applications
(2-Sec-butoxyphenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
Benzenamine, 2-(1-methylpropoxy)- is a type of amine, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom . The primary targets of Benzenamine, 2-(1-methylpropoxy)- are likely to be similar to those of other amines, which typically interact with various biological targets such as receptors, enzymes, and ion channels.
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Amines in general are involved in various biochemical pathways, including those related to neurotransmission and regulation of physiological processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Result of Action
Amines in general can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Benzenamine, 2-(1-methylpropoxy)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to undergo electrophilic aromatic substitution reactions, which are crucial in the synthesis of benzene derivatives . These interactions often involve the formation of sigma-bonds with the benzene ring, generating positively charged intermediates . The compound’s interaction with enzymes such as cytochrome P450 can lead to its oxidation, forming more reactive intermediates .
Cellular Effects
Benzenamine, 2-(1-methylpropoxy)- has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of signaling pathways, potentially altering gene expression patterns . Additionally, its metabolic products can impact cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Benzenamine, 2-(1-methylpropoxy)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or activation . This can result in altered cellular functions and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes can lead to its oxidation, forming reactive intermediates that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 2-(1-methylpropoxy)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of less active or inactive products . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzenamine, 2-(1-methylpropoxy)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and potential toxic effects . Studies have shown that high doses of the compound can result in adverse effects, including cellular toxicity and changes in metabolic activity .
Metabolic Pathways
Benzenamine, 2-(1-methylpropoxy)- is involved in various metabolic pathways. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, leading to the formation of more hydrophilic metabolites that can be excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Benzenamine, 2-(1-methylpropoxy)- within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Its distribution within tissues can be influenced by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of Benzenamine, 2-(1-methylpropoxy)- can affect its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum . This localization can be directed by targeting signals or post-translational modifications that direct the compound to specific organelles . The compound’s activity can be influenced by its localization, as it may interact with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Sec-butoxyphenyl)amine typically involves the reaction of 2-nitroaniline with 1-methylpropyl alcohol under acidic conditions to form the corresponding nitro compound, which is then reduced to the amine. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Comparison with Similar Compounds
Benzenamine (Aniline): The parent compound with a simple amine group attached to the benzene ring.
2-Methoxybenzenamine: A derivative with a methoxy group at the second position.
2-Ethoxybenzenamine: A derivative with an ethoxy group at the second position.
Comparison: (2-Sec-butoxyphenyl)amine is unique due to the presence of the 1-methylpropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for specific applications.
Properties
IUPAC Name |
2-butan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZXAYXEUNBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563756 | |
Record name | 2-[(Butan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-53-6 | |
Record name | 2-[(Butan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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